

A Comparative Structural Analysis of 1-(3-Methoxyphenyl)guanidine and Related Analogues

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Compound of Interest

Compound Name: 1-(3-Methoxyphenyl)guanidine

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Abstract

Guanidine and its derivatives are privileged scaffolds in medicinal chemistry, renowned for their ability to engage in critical biological interactions. This guide provides a detailed structural and physicochemical comparison of **1-(3-Methoxyphenyl)guanidine** with key analogues: its positional isomers (ortho- and para-), the unsubstituted parent compound phenylguanidine, and a halogenated analogue, 1-(3-chlorophenyl)guanidine. Through this analysis, we elucidate the profound impact of substituent placement and electronic nature on the molecule's fundamental properties, offering insights crucial for rational drug design and development.

Introduction: The Significance of the Guanidinium Group

The guanidinium group, the protonated form of guanidine, is a cornerstone of bio-organic chemistry. With a pK_aH of 13.6, it is one of the strongest organic superbases and exists almost exclusively in its protonated state at physiological pH.^[1] This is due to the exceptional resonance stabilization of the positive charge across three nitrogen atoms. This delocalization, combined with its planar geometry and capacity to act as a multipoint hydrogen bond donor, allows guanidinium moieties to form highly stable salt bridges with carboxylate and phosphate groups found in biological macromolecules like proteins and nucleic acids. The amino acid

arginine, with its guanidinium side chain, is a testament to the importance of this functional group in protein structure and function.

When appended to an aryl ring, as in the case of phenylguanidines, the electronic properties of the guanidinium group are modulated by the substituent on the ring. This guide explores these subtle yet significant structural variations, providing a framework for understanding their potential impact on biological activity.

Selection of Comparator Compounds

To contextualize the structural features of **1-(3-Methoxyphenyl)guanidine**, a strategic selection of related compounds was made for this comparative analysis. The chosen analogues allow for a systematic evaluation of steric and electronic effects.

- Phenylguanidine: The unsubstituted parent compound serves as a fundamental baseline for evaluating the influence of any substituent.[\[2\]](#)
- 1-(2-Methoxyphenyl)guanidine & 1-(4-Methoxyphenyl)guanidine: These positional isomers of the topic compound are crucial for dissecting the impact of the methoxy group's location (ortho, meta, para) on the overall molecular structure and properties.[\[3\]](#)[\[4\]](#)[\[5\]](#)
- 1-(3-Chlorophenyl)guanidine: This compound introduces an electron-withdrawing group at the same meta position, providing a direct electronic contrast to the electron-donating methoxy group.[\[6\]](#)[\[7\]](#)[\[8\]](#)[\[9\]](#)

Comparative Physicochemical Properties

The electronic influence of the phenyl substituent directly impacts the basicity of the guanidine moiety, which is a critical parameter for its interaction with biological targets. This is quantitatively expressed by the pKa value of the conjugate acid.

Compound	Molecular Formula	Molecular Weight (g/mol)	Predicted pKa	Electronic Effect of Substituent
Phenylguanidine	C ₇ H ₉ N ₃	135.17[10]	10.88[11][12]	Neutral (Reference)
1-(2-Methoxyphenyl)guanidine	C ₈ H ₁₁ N ₃ O	165.19	~10.9 (estimated)	-I, +M (Steric hindrance)
1-(3-Methoxyphenyl)guanidine	C ₈ H ₁₁ N ₃ O	165.19[13]	~10.8 (estimated)	-I > +M (Inductive)
1-(4-Methoxyphenyl)guanidine	C ₈ H ₁₁ N ₃ O	165.19[3]	~11.0 (estimated)	+M > -I (Resonance)
1-(3-Chlorophenyl)guanidine	C ₇ H ₈ ClN ₃	169.61[6]	~10.2 (estimated)	-I, -M (Inductive/Withdrawing)

Note: Experimental pKa values for all substituted compounds are not readily available in the cited literature; predictions are based on established chemical principles. The pKa of phenylguanidine is well-documented.[11][12]

Analysis of Substituent Effects

- Phenylguanidine sets the benchmark pKa at 10.88.[11][12]
- The methoxy group is generally electron-donating via the resonance (+M) effect and electron-withdrawing via the inductive (-I) effect.
 - In the para-position (1-(4-Methoxyphenyl)guanidine), the +M effect dominates, donating electron density to the ring and increasing the basicity of the distal guanidine group. This leads to a higher pKa compared to phenylguanidine.

- In the meta-position (**1-(3-Methoxyphenyl)guanidine**), the +M effect is inoperative, and the electron-withdrawing -I effect dominates. This reduces electron density on the ring, slightly decreasing the basicity of the guanidine group relative to the para-isomer.
- In the ortho-position (1-(2-Methoxyphenyl)guanidine), steric hindrance between the methoxy group and the guanidine moiety can force the guanidine group out of the plane of the phenyl ring, disrupting conjugation and influencing basicity in a more complex manner.
- The chloro group in 1-(3-Chlorophenyl)guanidine is strongly electron-withdrawing through its -I effect. This significantly reduces the electron density on the phenyl ring, which in turn decreases the basicity of the attached guanidine group, resulting in a lower pKa.

Structural Analysis: A Deeper Dive

While macroscopic properties like pKa provide valuable information, a molecule's precise three-dimensional structure governs its ability to fit into a binding pocket. Techniques like X-ray crystallography are essential for revealing these details.^{[14][15]}

The Guanidinium Core

The C-N bonds within the guanidinium group exhibit partial double-bond character due to resonance, resulting in a planar or near-planar arrangement. The bond lengths are typically intermediate between a pure single and a pure double bond. This planarity is crucial for maximizing orbital overlap and stabilizing the delocalized positive charge.

Torsional Angles and Conformation

The key determinant of the overall 3D shape of these molecules is the torsional (dihedral) angle between the plane of the phenyl ring and the plane of the guanidinium group.

- For phenylguanidine and its meta- and para-substituted analogues, the energy minimum is typically a conformation where the two planes are not coplanar, minimizing steric repulsion while allowing for some degree of electronic conjugation.
- For ortho-substituted analogues like 1-(2-Methoxyphenyl)guanidine, steric clash with the bulky ortho-substituent forces a much larger dihedral angle, significantly twisting the guanidine group out of the plane of the ring. This has profound implications for how the molecule can present its hydrogen bond donors and acceptors to a biological target.

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} caption: "Logical flow of substituent effects on structure and activity."
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Experimental Protocol: Single-Crystal X-ray Crystallography

To provide authoritative structural data, single-crystal X-ray crystallography is the gold standard.^{[14][15]} The following protocol outlines the essential steps for determining the structure of a small organic molecule like **1-(3-Methoxyphenyl)guanidine**.

Step 1: Crystal Growth (Method of Slow Evaporation)

Rationale: The formation of a single, high-quality crystal, typically >0.1 mm in all dimensions, is the most critical and often challenging step.^{[15][16]} The slow evaporation technique is straightforward and effective for many organic compounds. The choice of solvent is paramount; an ideal solvent is one in which the compound is moderately soluble.^[16]

- Preparation: Prepare a nearly saturated solution of the purified compound in a suitable solvent (e.g., ethanol, acetone, or an ethanol/water mixture).
- Filtration: Filter the solution through a syringe filter (0.22 µm) into a clean, small vial. This removes dust and other particulate matter that could act as unwanted nucleation sites.^[16]
- Evaporation: Cover the vial with parafilm and pierce it with a needle 2-3 times. This allows the solvent to evaporate slowly over several days to weeks.
- Incubation: Place the vial in a vibration-free location (e.g., a dedicated quiet cupboard or a specialized crystal growth chamber) at a constant temperature.^[16]
- Harvesting: Once suitable crystals have formed, carefully harvest one using a cryo-loop and immediately proceed to mounting.

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} caption: "Workflow for growing crystals via slow evaporation."

Step 2: Data Collection and Structure Solution

- **Mounting:** The selected crystal is mounted on a goniometer head and placed in a stream of cold nitrogen gas (typically 100 K) to minimize thermal motion and radiation damage.
- **Diffraction:** The crystal is rotated in an intense, monochromatic X-ray beam. The X-rays are diffracted by the crystal's electron clouds, producing a unique pattern of reflections.^[15]
- **Data Collection:** A detector measures the position and intensity of thousands of these reflections as the crystal is rotated.
- **Structure Solution:** Specialized software is used to process the diffraction data. The phases of the reflections are determined (the "phase problem"), which allows for the calculation of an electron density map.
- **Model Building and Refinement:** An atomic model is built into the electron density map. This model is then refined against the experimental data, adjusting atomic positions and thermal parameters until the calculated diffraction pattern matches the observed pattern as closely as possible. The final result is a detailed 3D model of the molecule, including precise bond lengths, bond angles, and torsional angles.

Conclusion and Implications for Drug Development

The structural comparison of **1-(3-Methoxyphenyl)guanidine** with its analogues demonstrates that subtle changes in substituent position and electronic nature have a significant and predictable impact on the molecule's physicochemical properties and three-dimensional structure. The meta positioning of the methoxy group results in a distinct electronic profile compared to its ortho and para isomers, primarily driven by inductive effects. This, in turn, influences the basicity of the crucial guanidinium moiety.

For drug development professionals, these findings underscore the importance of systematic structural analysis. Understanding how a substituent alters torsional angles, pKa, and the spatial presentation of hydrogen bonding groups is fundamental to optimizing ligand-receptor

interactions. The choice between a meta-methoxy, a para-methoxy, or a meta-chloro substituent could be the deciding factor in achieving desired potency, selectivity, and pharmacokinetic properties. The protocols and principles outlined in this guide provide a robust framework for making these critical design decisions.

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